molecular formula C19H19N3O5S2 B2360850 Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 865197-63-3

Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2360850
CAS No.: 865197-63-3
M. Wt: 433.5
InChI Key: NNYVFDUEHCLZFB-VXPUYCOJSA-N
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Description

Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities and is often used in medicinal chemistry.

Preparation Methods

The synthesis of Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzothiazole with a benzoyl chloride derivative, followed by methylation and sulfonamide formation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of sulfonamide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzothiazole moieties, often using reagents like sodium hydride or organolithium compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive benzothiazole derivatives.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfonamide group may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate can be compared to other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A simpler compound with similar biological activities but lacking the additional functional groups.

    Benzothiazole-2-thiol: Known for its antimicrobial properties, but with different reactivity due to the thiol group.

    4-Benzoylbenzothiazole: Shares the benzoyl group but lacks the sulfonamide functionality, resulting in different biological and chemical properties. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-21(2)29(25,26)14-10-8-13(9-11-14)18(24)20-19-22(12-17(23)27-3)15-6-4-5-7-16(15)28-19/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVFDUEHCLZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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